molecular formula C9H8O B592607 trans-Cinnamaldehyde-d5 CAS No. 1304632-52-7

trans-Cinnamaldehyde-d5

Cat. No.: B592607
CAS No.: 1304632-52-7
M. Wt: 137.193
InChI Key: KJPRLNWUNMBNBZ-UVQGXXJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-Cinnamaldehyde-d5 is a deuterated form of cinnamaldehyde, where five hydrogen atoms are replaced by deuterium (Chemical Name: this compound ). This compound is identified by the CAS Number 1304632-52-7 and has a molecular formula of C9H3D5O with a molecular weight of 137.19 g/mol . It is typically supplied as a neat liquid and should be stored at -20 °C to maintain stability . As a stable isotopically labeled compound, it is designed for use in various research applications, particularly as an internal standard in mass spectrometry or as a tracer in metabolic studies . Please note that this product is sold for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

CAS No.

1304632-52-7

Molecular Formula

C9H8O

Molecular Weight

137.193

IUPAC Name

(E)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enal

InChI

InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+/i1D,2D,3D,5D,6D

InChI Key

KJPRLNWUNMBNBZ-UVQGXXJBSA-N

SMILES

C1=CC=C(C=C1)C=CC=O

Synonyms

(2E)-3-Phenyl-2-propenal-d5;  (E)-3-Phenyl-2-propenal-d5;  (E)-Cinnamaldehyde-d5;  (E)-3-Phenylacrolein-d5;  (E)-3-Phenylprop-2-en-1-al-d5;  (E)-3-Phenylprop-2-enal-d5;  (E)-3-Phenylprop-2-enone-d5;  (E)-3-Phenylpropenal-d5;  (E)-Cinnamaldehyde-d5;  E-Cinnamy

Origin of Product

United States

Synthetic Methodologies and Precision Isotopic Incorporation

Approaches to the Chemical Synthesis of trans-Cinnamaldehyde-d5

Chemical synthesis provides robust and versatile routes to deuterated molecules. These methods often involve either the construction of the molecule from an already deuterated starting material or the direct exchange of hydrogen for deuterium (B1214612) on the target molecule or a key intermediate.

Directed Deuteration Strategies and Reaction Conditions

The primary strategy for synthesizing this compound involves starting with a deuterated phenyl-containing precursor. A common approach is to use benzene-d6 (B120219) as the initial building block, which is then functionalized to produce benzaldehyde-d5. This deuterated benzaldehyde (B42025) subsequently undergoes a condensation reaction (e.g., Claisen-Schmidt condensation) with acetaldehyde (B116499) to form this compound.

Alternatively, direct hydrogen-deuterium exchange (HDE) on an existing aromatic ring can be achieved using transition metal catalysis. Iridium-based catalysts, in particular, are highly effective for the ortho-directed HDE of functionalized arenes. acs.org While not directly demonstrated for cinnamaldehyde (B126680) itself to produce the d5 analogue in one step, the principles can be applied to precursors like benzaldehyde. Another powerful method involves N-heterocyclic carbene (NHC) catalysis, which facilitates a reversible HDE reaction with aldehydes using D₂O as the deuterium source. nih.gov This method is particularly effective for deuterating the formyl group (C-1 position) but highlights the potential of organocatalysis for deuterium incorporation under mild conditions. nih.gov

Ruthenium-catalyzed C-H coupling reactions have also been explored for deuteration. For instance, the coupling of phenols with α,β-unsaturated carbonyls can involve H/D exchange when deuterated reactants are used. nsf.gov A study on the reaction of 3,5-dimethoxyphenol (B141022) with cinnamaldehyde-d1 (deuterated at the aldehyde position) showed significant H/D scrambling, indicating that the catalyst facilitates deuterium exchange at various positions. nsf.gov

Table 1: Comparison of Selected Directed Deuteration Strategies for Aldehydes

Method Catalyst / Reagent Deuterium Source Substrate Example Product % D-Incorporation Reference
NHC Catalysis Triazolium salt 5p D₂O Cinnamaldehyde 1-D-Cinnamaldehyde 97% nih.gov
Rhodium Catalysis Rh(I) complex / PhNO₂ D₂O Benzaldehyde Benzene-d1 96% dicp.ac.cn
Ruthenium-Catalyzed Coupling Cationic Ruthenium-hydride complex PhCH=CHCDO 3,5-dimethoxyphenol Chromene derivative 57% D at benzylic position nsf.gov

Derivatization Pathways for Deuterated Analogues

Once this compound is synthesized, it can serve as a versatile precursor for a variety of deuterated analogues through standard organic transformations. These derivatizations are crucial for expanding the library of available labeled compounds for different research applications.

Key derivatization pathways include:

Reduction of the Aldehyde: The formyl group can be selectively reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) to yield trans-cinnamyl alcohol-d5.

Reduction of the Alkene: The carbon-carbon double bond can be selectively hydrogenated (or deuterated) to produce hydrocinnamaldehyde-d5. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a common method. researchgate.net

Complete Reduction: Both the aldehyde and the alkene functionalities can be reduced simultaneously under more stringent conditions to form 3-phenyl-1-propanol-d5. nih.gov

Formation of Imines: The aldehyde can react with primary amines to form Schiff bases or imines. For instance, reaction with deuterated methylamine (B109427) could yield (E)-N-Methylcinnamylamine derivatives. evitachem.commdpi.com

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents, resulting in trans-cinnamic acid-d5. researchgate.net

Table 2: Potential Derivatization Reactions for this compound

Starting Material Reagent(s) Product Reaction Type
This compound NaBH₄ trans-Cinnamyl alcohol-d5 Aldehyde Reduction
This compound H₂, Pd/C Hydrocinnamaldehyde-d5 Alkene Hydrogenation
This compound H₂, Stronger Catalyst 3-Phenyl-1-propanol-d5 Full Reduction
This compound R-NH₂ N-substituted Cinnamylideneamine-d5 Imine Formation

Optimization of Deuterium Exchange and Incorporation Efficiency

Achieving high levels of deuterium incorporation is paramount for the utility of the labeled compound. The efficiency of deuterium exchange is highly dependent on reaction parameters, and optimization is a critical step in the synthesis. Key factors include the choice of catalyst, the nature of the deuterium source, temperature, solvent, and reaction time. nih.govresearchgate.net

In NHC-catalyzed HDE reactions, the choice of the specific NHC precursor and the reaction temperature are crucial. For cinnamaldehyde, using the triazolium salt 5p as a catalyst precursor at an optimal temperature leads to high (97%) deuterium incorporation at the aldehyde position. nih.gov Using continuous-flow hydrogenation reactors can also enhance deuterium incorporation by improving the contact between the substrate, the solid catalyst, and the gaseous deuterium. researchgate.net For rhodium-catalyzed decarbonylation, the yield of the deuterated product was optimized by adjusting the amount of an additive (PhNO₂) and the reaction temperature and time. dicp.ac.cn The development of protocols using deuterated derivatization agents, such as deuterated N-methyl-N-trimethylsilyltrifluoroacetamide (d9-MSTFA), also requires careful optimization to ensure that the behavior of the labeled standard accurately reflects the unlabeled analyte. nih.gov

Biocatalytic Synthesis and Enantioselective Deuteration

Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing unparalleled selectivity under mild, environmentally benign conditions. nih.gov Enzymes can introduce deuterium with high precision, avoiding the need for protecting groups and often yielding enantiomerically pure products.

Enzymatic Pathways for Deuterium Introduction

Enzymatic pathways for deuterium introduction typically rely on oxidoreductase enzymes that use deuterated cofactors. A prominent strategy involves using the deuterated nicotinamide (B372718) cofactor [4-²H]-NADH as the deuterium donor. nih.govresearchgate.net This labeled cofactor can be generated and recycled in situ from a cheap deuterium source like heavy water (²H₂O) and a clean reductant like hydrogen gas (H₂). nih.govresearchgate.net

For cinnamaldehyde and related structures, several enzyme classes are relevant:

Ene-reductases (EREDs): These enzymes, belonging to the Old Yellow Enzyme (OYE) family, catalyze the asymmetric reduction of activated C=C double bonds. acs.org By supplying [4-²H]-NADH, they can introduce two deuterium atoms across the double bond. nih.gov

Alcohol Dehydrogenases (ADHs): ADHs catalyze the reversible reduction of carbonyl groups (aldehydes and ketones). In the presence of [4-²H]-NADH, they can introduce a single deuterium atom to the carbonyl carbon, producing a deuterated chiral alcohol. nih.gov

Carboxylate Reductases (CARs): These enzymes can convert carboxylic acids to aldehydes, which can then be further reduced by other enzymes in a cascade. acs.org Performing these reactions in a deuterated medium can lead to deuterium incorporation.

Chemo-, Regio-, and Stereoselective Deuteration Techniques

A major advantage of biocatalysis is its high degree of selectivity. By choosing the appropriate enzyme or combination of enzymes, specific sites within a molecule can be targeted for deuteration. researchgate.netrsc.org

For a molecule like cinnamaldehyde, which contains both a C=C double bond and a C=O group, chemo- and regioselectivity are crucial.

Chemoselectivity: By using an ene-reductase alone, one can selectively reduce and deuterate the C=C bond to produce doubly deuterated hydrocinnamaldehyde. nih.gov Conversely, using an alcohol dehydrogenase allows for the selective reduction and deuteration of the C=O bond to give singly deuterated cinnamyl alcohol. nih.gov

Stereoselectivity: Enzymatic reductions are inherently stereoselective. The use of (S)- or (R)-selective alcohol dehydrogenases can produce the corresponding deuterated cinnamyl alcohol enantiomer with high purity. researchgate.net This asymmetric deuteration is a significant advantage over most chemical methods.

This high level of control allows for the synthesis of specifically labeled isotopologues that would be challenging to produce through conventional chemical means. nih.govresearchgate.net

Table 3: Examples of Biocatalytic Deuteration of Cinnamaldehyde Derivatives

Enzyme(s) Reaction Type Substrate Product Deuterium Source Selectivity Reference
Ene-reductase (ERED) C=C Reduction Cinnamaldehyde Doubly deuterated hydrocinnamaldehyde [4-²H]-NADH (from ²H₂O) Chemoselective nih.gov
Alcohol Dehydrogenase (ADH) C=O Reduction Cinnamaldehyde Singly deuterated cinnamyl alcohol [4-²H]-NADH (from ²H₂O) Chemoselective, Stereoselective nih.gov

Characterization of Isotopic Purity and Positional Deuteration

Analytical Validation of Deuterium Content and Distribution

The validation of deuterium content and its specific distribution within the trans-cinnamaldehyde structure is primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.org

High-Resolution Mass Spectrometry (HRMS), particularly with electrospray ionization (ESI), is a powerful technique for determining isotopic purity. nih.gov This method allows for the clear distinction and assignment of corresponding hydrogen/deuterium (H/D) isotopolog ions (from D0 to Dn). The isotopic purity is then calculated based on the relative abundance of these isotopolog ions. nih.gov This approach is highly sensitive, requires minimal sample amounts, and provides rapid results. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the positional deuteration and the structural integrity of the molecule. rsc.org While mass spectrometry confirms the mass change due to deuterium incorporation, NMR provides unambiguous evidence of where the deuterium atoms are located on the molecule. escholarship.org For instance, in the synthesis of related deuterated cinnamaldehyde derivatives, ¹H NMR and ²H NMR have been used to observe the level of deuterium incorporation and to identify any minor, unintended deuteration at other sites. nih.govcsic.es

Table 1: Standard Analytical Methods for Deuterium Validation

Analytical TechniquePrimary Information YieldedSpecific Application for this compound
High-Resolution Mass Spectrometry (HRMS)Isotopic enrichment, relative abundance of isotopologs (D0-Dn), overall deuterium content. nih.govQuantifies the percentage of molecules that are fully deuterated (d5) versus partially deuterated or non-deuterated species. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²H, ¹³C)Confirms the precise location of deuterium atoms, verifies overall molecular structure, and identifies sites of partial deuteration. rsc.orgnih.govVerifies that the five deuterium atoms are exclusively on the phenyl ring and not on the aldehyde or vinyl positions. nih.gov

Methodological Advancements for Assessing Isotopic Fidelity

Ensuring the isotopic fidelity of deuterated compounds is crucial, as their use in quantitative analyses relies on their purity. rsc.org Consequently, analytical methodologies have advanced to provide more accurate and reliable characterization.

A significant advancement involves moving beyond traditional methods of calculating deuterium content, such as using the geometric mean ("centroid") of a deuterated mass envelope. researchgate.net Modern ultra-high-resolution mass spectrometry can resolve the fine isotopic structures of deuterated compounds. researchgate.net Software and methods like QUDeX-MS have been developed to calculate deuterium incorporation more accurately by determining the percent contribution of each pseudomonoisotopic peak relative to the sum of all isotopic peaks. This approach provides a more precise measure of deuterium uptake compared to older centroid-based calculations. researchgate.net

Another advancement is the use of integrated analytical strategies. A combined approach using Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HR-MS) with NMR spectroscopy offers a comprehensive evaluation. rsc.org This strategy leverages the strengths of both techniques to concurrently determine isotopic enrichment (from HRMS) and confirm the structural integrity and label positions (from NMR). rsc.org Furthermore, innovative techniques such as in-droplet hydrogen/deuterium exchange (HDX) coupled with high-resolution mass analyzers like the Orbitrap allow for rapid and clear resolution of isotopologues, enhancing the ability to calculate the precise fraction of incorporated deuterium. acs.org

Table 2: Comparison of Traditional and Advanced Isotopic Fidelity Assessment

MethodPrincipleAdvantage over Traditional Methods
Centroid-Based MS CalculationCalculates the average mass of the isotopic envelope to estimate deuterium uptake. researchgate.netSimple and rapid for a general assessment. researchgate.net
Isotopic Fine Structure MS Analysis (e.g., QUDeX-MS)Utilizes ultra-high resolution to separate isotopomers and calculates deuterium incorporation based on the relative intensity of each distinct peak. researchgate.netProvides higher accuracy and detailed distribution of deuterated species, avoiding convolution errors. researchgate.net
Combined LC-HRMS and NMR StrategyIntegrates chromatographic separation and high-resolution mass data with definitive structural data from NMR. rsc.orgOffers a complete picture of purity, including isotopic enrichment, positional integrity, and separation from chemical impurities. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. For trans-cinnamaldehyde-d5, various NMR methods are employed to gain detailed molecular insights.

Deuterium (B1214612) NMR (²H-NMR) for Site-Specific Isotopic Analysis and Structural Elucidation

Deuterium (²H) NMR spectroscopy is a specialized technique that directly probes the deuterium nuclei within a molecule. In the context of this compound, ²H-NMR is instrumental for confirming the specific sites of deuterium incorporation on the phenyl ring. nih.gov This site-specific analysis is crucial for verifying the successful synthesis of the deuterated compound and for understanding the distribution of isotopes. nih.govnih.gov The quadrupole coupling constant of deuterium is sensitive to the local electronic environment and molecular motion, providing detailed information about the orientation and dynamics of the deuterated phenyl group. osti.gov While the application of Site-Specific Natural Isotope Fractionation-NMR (SNIF-NMR) has been explored for authenticating natural cinnamaldehyde (B126680), the spectral complexity of the non-deuterated form presents challenges. researchgate.netresearchgate.net The use of a deuterated standard like this compound can potentially overcome these hurdles in complex matrices.

Proton NMR (¹H-NMR) and Carbon NMR (¹³C-NMR) in Conjunction with Deuteration

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are fundamental techniques for structural characterization. rsc.orgchemicalbook.comuq.edu.au In this compound, the ¹H-NMR spectrum is simplified in the aromatic region due to the replacement of protons with deuterium, which are not detected in a standard ¹H-NMR experiment. csic.es This simplification can aid in the unambiguous assignment of the remaining proton signals, particularly those of the aldehyde and vinyl groups. utah.educhemicalbook.com

Similarly, the ¹³C-NMR spectrum of this compound provides information about the carbon skeleton. chemicalbook.comwu.ac.th The signals for the deuterated carbons in the phenyl ring can be identified by their characteristic splitting patterns (due to C-D coupling) and potentially altered chemical shifts compared to the non-deuterated analogue. csic.es These spectra, when compared to those of unlabeled cinnamaldehyde, offer a comprehensive structural confirmation. rsc.orgacs.org

Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shifts for trans-Cinnamaldehyde

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aldehyde (CHO)9.699193.8
α-vinyl (C=CH-CHO)6.624128.4
β-vinyl (Ph-CH=C)7.48152.7
Phenyl7.64 - 7.33129.2, 131.3, 134.4
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data compiled from multiple sources. utah.educhemicalbook.com

Mass Spectrometry (MS) Techniques and Isotope Dilution Mass Spectrometry (IDMS)

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. When coupled with chromatographic separation methods, it becomes a formidable tool for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Compound Identification

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and semi-volatile compounds. researchgate.net In the analysis of essential oils and other complex mixtures, GC-MS can be used to identify and quantify individual components, including cinnamaldehyde. researchgate.netresearchgate.net this compound can be employed as an internal standard in GC-MS analysis to improve the accuracy and precision of quantification. researchgate.net The deuterated standard co-elutes with the non-deuterated analyte but is distinguished by its higher mass in the mass spectrometer. researchgate.net This allows for correction of variations in injection volume and instrument response. Chemical derivatization can sometimes be employed prior to GC-MS analysis to improve the chromatographic properties of analytes. jfda-online.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for analyzing compounds in complex matrices that are not suitable for GC-MS, such as non-volatile or thermally labile molecules. filab.fr LC-MS/MS offers high selectivity and sensitivity, making it ideal for trace-level quantification. nih.govescholarship.org In pharmacokinetic studies, for example, a validated UHPLC-MS/MS method was developed for the simultaneous determination of cinnamaldehyde and its metabolites in biological fluids. nih.gov

The use of a stable isotopically labeled internal standard, such as this compound, is highly recommended in LC-MS/MS to compensate for matrix effects and variations during sample preparation and ionization. mdpi.comscispace.com Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique where a known amount of an isotopically labeled standard is added to a sample at the beginning of the analytical procedure. ptb.de Because the labeled standard (this compound) and the unlabeled analyte behave almost identically during extraction, chromatography, and ionization, any loss of analyte during sample workup is corrected for by the corresponding loss of the internal standard. ptb.de This results in highly accurate and precise measurements, which are critical in fields such as clinical diagnostics and food safety. escholarship.orgacs.org

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-IMS) in Chemical Mapping and Derivatization Studies

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) is a powerful technique used to visualize the spatial distribution of molecules directly in tissue sections or other complex surfaces. rsc.org In a typical MALDI-IMS experiment, a thin sample is coated with a matrix that absorbs laser energy, facilitating the soft ionization of analyte molecules. The mass spectrometer then detects these ions, generating a mass spectrum for each point on the sample grid. This process creates a two-dimensional map of specific molecules based on their mass-to-charge ratio. rsc.org

While MALDI-MS is often considered a qualitative or semi-quantitative technique due to signal variability from ion suppression and matrix effects, the use of stable isotope-labeled internal standards is a critical strategy for achieving reliable quantification. amolf.nlacs.org Deuterated compounds, such as this compound, are ideal for this purpose. When used as an internal standard for its non-deuterated (d0) analogue, this compound is applied uniformly to the sample surface, often along with the matrix. nih.gov Because the deuterated standard is chemically identical to the analyte, it experiences the same extraction, co-crystallization, and ionization efficiencies (or inefficiencies) across the sample. amolf.nl

By calculating the ratio of the signal intensity of the endogenous analyte (trans-Cinnamaldehyde) to the known concentration of the deuterated standard (this compound) at each pixel, tissue-specific variations in ion signal can be normalized. acs.org This scan-by-scan normalization corrects for artifacts and allows for more accurate relative and absolute quantification, producing chemical maps that more faithfully represent the analyte's concentration and distribution. amolf.nlnih.gov This approach is crucial for pharmacokinetic studies tracking drug distribution or for mapping endogenous metabolites in biological tissues. nih.govchemrxiv.org

Derivatization Strategies for Enhanced MS Ionization Efficiency and Selectivity

Mass spectrometry (MS) analysis of aldehydes can be challenging due to their neutral character and sometimes low ionization efficiency. Chemical derivatization is a widely used strategy to overcome these limitations by introducing a chargeable moiety to the analyte, thereby enhancing its ionization efficiency and, consequently, detection sensitivity in MS. researchgate.net Furthermore, derivatization can improve chromatographic separation and provide more specific fragmentation patterns for MS/MS analysis. nih.gov

trans-Cinnamaldehyde itself is frequently employed as a derivatization reagent, particularly for analytes containing primary amine or hydrazide groups. The aldehyde's carbonyl group reacts with these nucleophiles to form a stable Schiff base. acs.org This reaction has been successfully used to measure compounds like the anti-tuberculosis drug isoniazid (B1672263) in tissue samples via MALDI-IMS, where the derivatization significantly improved the sensitivity and specificity of the analysis. rsc.orgacs.org Similarly, cinnamaldehyde derivatives are used to tag amino acids and neurotransmitters, improving their detection. diva-portal.org

In this context, This compound serves a dual purpose. It can act as a deuterated derivatization agent itself, or more commonly, it functions as an isotopic internal standard for quantification when its non-deuterated counterpart is used for derivatization. When analyzing a sample derivatized with standard cinnamaldehyde, a known amount of the this compound-derivatized analyte is added. The mass shift of +5 Da allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical similarity ensures they behave almost identically during analysis. This isotope dilution strategy is a gold standard for quantitative MS, correcting for variations in sample preparation, derivatization reaction yield, and instrument response. scispace.com

Derivatization ApproachTarget Analyte Functional GroupRole of this compoundPurpose
Schiff Base Formation Primary Amines, HydrazidesInternal StandardQuantitative analysis of amines/hydrazides derivatized with non-deuterated cinnamaldehyde.
Hydrazone Formation Hydrazine-containing reagentsAnalyteDerivatization of this compound with a charged tag to enhance its own detection.
Isotope Dilution MS Aldehydes/KetonesInternal StandardAccurate quantification of native cinnamaldehyde in complex matrices.

Vibrational Spectroscopy and Other Advanced Spectroscopic Methods

Infrared (IR) and Raman Spectroscopy for Molecular Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure by probing its characteristic vibrational modes. In trans-cinnamaldehyde, the IR and Raman spectra are dominated by high-intensity bands corresponding to the carbonyl (C=O) and olefinic (C=C) stretching modes, as well as various C-H stretching and bending vibrations of the phenyl ring and the propenal side chain. chemrxiv.org

The introduction of five deuterium atoms in This compound —specifically on the phenyl ring—induces predictable shifts in its vibrational spectra. According to the principles of vibrational spectroscopy, the frequency of a vibration is dependent on the masses of the atoms involved. Replacing a hydrogen atom (mass ≈ 1 amu) with a deuterium atom (mass ≈ 2 amu) significantly increases the reduced mass of the C-D bond compared to the C-H bond.

This mass increase results in a noticeable redshift (a shift to lower wavenumbers) for all vibrational modes involving the movement of the phenyl hydrogens. The most distinct changes are observed for the C-H stretching and bending modes of the aromatic ring. researchgate.net For instance, aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. For this compound, these are replaced by C-D stretching vibrations, which are expected to appear at significantly lower frequencies, approximately in the 2300-2200 cm⁻¹ region. researchgate.net The vibrational modes of the aldehyde group and the vinyl moiety (C=C-CHO), which are not deuterated, remain largely unshifted, serving as internal reference points within the spectrum. chemrxiv.org This isotopic shifting allows for the selective study of the phenyl group's interactions and dynamics.

Vibrational ModeTypical Wavenumber (cm⁻¹) for trans-Cinnamaldehyde chemrxiv.orgExpected Wavenumber (cm⁻¹) for this compound
Aromatic C-H Stretch~3050N/A (Replaced by C-D Stretch)
Aromatic C-D StretchN/A~2250
Aldehydic C-H Stretch~2745~2745 (Unchanged)
Carbonyl C=O Stretch~1727~1727 (Unchanged)
Olefinic C=C Stretch~1627~1627 (Unchanged)
Phenyl Ring C=C Stretch~1600-1450~1600-1450 (Minor shifts)
Aromatic C-H Bending~1200-1000N/A (Replaced by C-D Bending)
Aromatic C-D BendingN/ALower frequency than C-H bend

Microwave Spectroscopy for Conformational Studies and Rotational Signatures

Microwave spectroscopy is a high-resolution technique that measures the transitions between quantized rotational states of molecules in the gas phase. It provides extremely precise information about a molecule's moments of inertia, from which its three-dimensional structure, including bond lengths and angles, can be determined with high accuracy. nih.gov Studies on trans-cinnamaldehyde have revealed the existence of two stable conformers: a more stable planar s-trans-trans conformer and a higher-energy s-cis-trans conformer. nih.gov

The analysis of This compound using microwave spectroscopy is particularly powerful. The rotational constants of a molecule are inversely proportional to its moments of inertia. The substitution of five hydrogen atoms with deuterium atoms causes a significant and well-defined increase in the molecule's mass and thus its moments of inertia. This change leads to a decrease in the rotational constants and a predictable shift in the frequencies of the rotational transitions.

By measuring the rotational spectra of the parent molecule (d0) and its isotopically substituted analogue (d5), researchers can precisely determine the atomic coordinates of the substituted atoms using Kraitchman's equations. This method has been used with ¹³C isotopologues of cinnamaldehyde to determine the carbon backbone structure. nih.gov Similarly, analyzing this compound would allow for the exact localization of the hydrogen atoms on the phenyl ring within the molecule's principal axis system. This level of structural detail is invaluable for benchmarking quantum chemical calculations and understanding subtle conformational preferences. nih.gov

PropertyRelation to Isotopic SubstitutionApplication to this compound
Moments of Inertia (I) Increase with mass (I ∝ mr²)Significantly increased due to the five deuterium atoms.
Rotational Constants (A, B, C) Inversely proportional to IPrecisely lowered compared to the non-deuterated form.
Rotational Spectrum Transition frequencies shiftProvides a distinct rotational "barcode" for the d5 isotopologue.
Structural Determination Kraitchman's equations use isotopic shiftsEnables precise determination of the phenyl hydrogen positions.

Chromatographic Method Development and Validation with Deuterated Standards

Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the separation, identification, and quantification of cinnamaldehyde in various samples, from essential oils to biological plasma. These methods typically employ a reversed-phase C18 column and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic aqueous buffer. Detection is commonly achieved using a UV detector, often set around 280-292 nm, which corresponds to a strong absorbance wavelength for the cinnamaldehyde chromophore.

The development and validation of these chromatographic methods are critical to ensure they are accurate, precise, and robust. Method validation involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). In this process, This compound plays an indispensable role as an internal standard, particularly when the analysis is coupled with mass spectrometry (LC-MS).

Because this compound is chemically identical to the analyte, it co-elutes or elutes very closely with the non-deuterated trans-cinnamaldehyde. However, it is easily distinguished by its higher mass in the MS detector. By adding a known quantity of this compound to every sample and standard, it serves to correct for variations in extraction recovery, injection volume, and matrix-induced signal suppression or enhancement in the ion source. scispace.com The use of a stable isotope-labeled internal standard is the most rigorous approach for method validation and is considered best practice for quantitative bioanalytical studies, ensuring the highest degree of accuracy and precision.

ParameterTypical HPLC/UPLC Conditions for Cinnamaldehyde AnalysisRole of this compound
Stationary Phase Reversed-Phase C18 or PFP columnCo-elutes with analyte for simultaneous analysis.
Mobile Phase Acetonitrile/Methanol (B129727) and Water with Formic or Acetic AcidEnsures identical chromatographic behavior to the analyte.
Detection UV (280-292 nm) or Mass Spectrometry (MS)Used as an internal standard for quantification, especially with MS detection.
Flow Rate 0.3 - 1.0 mL/minN/A
Column Temperature 25 - 40 °CN/A
Validation Linearity, Accuracy, Precision, LOD, LOQEssential for accurate quantification and robust method validation.

Development of Analytical Methods for Quality Control and Method Validation

The development of robust analytical methods is fundamental for the quality control of chemical compounds. For isotopically labeled compounds like this compound, these methods are critical for confirming identity, purity, and isotopic enrichment. While detailed validation studies focusing exclusively on this compound are not extensively published, the analytical methodologies developed for its non-deuterated counterpart, trans-cinnamaldehyde, provide the framework for its quality control. This compound serves as an essential internal standard in the quantitative analysis of trans-cinnamaldehyde, ensuring accuracy and precision in complex matrices. nih.govaxios-research.comfrontiersin.org

Method validation for cinnamaldehyde is typically performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) coupled with detectors like Diode Array Detectors (DAD) or Mass Spectrometry (MS). frontiersin.orgjmpas.comnih.gov These methods are validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). jmpas.comajrconline.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of cinnamaldehyde in various samples, including cinnamon extracts and flavoring powders. jmpas.comnih.govresearchgate.net A common approach involves using a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and an aqueous solution, such as acetic acid. jmpas.com Detection is often carried out using a photodiode array detector at a wavelength of approximately 280 nm, where cinnamaldehyde exhibits significant absorbance. jmpas.comnih.gov

Validation of an HPLC method for cinnamaldehyde in cinnamon extract demonstrated its reliability for routine analysis. jmpas.com The method was validated for selectivity, linearity, accuracy, and precision, with results meeting the required criteria. jmpas.com

Table 1: HPLC Method Validation Parameters for Cinnamaldehyde Analysis

Validation ParameterResultReference
Linearity (r²) 0.9941 jmpas.com
Accuracy (% Recovery) 98.74% - 101.95% jmpas.com
Precision (% RSD) 0.92% - 2.68% jmpas.com
Limit of Detection (LOD) 0.069 ppm jmpas.com
Limit of Quantitation (LOQ) 0.23 ppm jmpas.com
Resolution 3.401 jmpas.com

Another sensitive HPLC method was developed and validated for quantifying cinnamaldehyde from cinnamon bark, further establishing this technique as a useful tool for quality control. researchgate.net Similarly, UPLC methods, which offer faster analysis times and higher resolution, have been validated for the simultaneous determination of trans-cinnamaldehyde and other characteristic components in cinnamon flavoring powder. nih.gov The validation for the UPLC-DAD method confirmed excellent linearity (R² > 0.9995) and evaluated specificity, precision, and accuracy. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile compounds like cinnamaldehyde in complex mixtures such as e-cigarette liquids, Gas Chromatography coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer offers high sensitivity and specificity. nih.govfrontiersin.org In a validated method for quantifying 20 different flavoring chemicals, trans-cinnamaldehyde was one of the target analytes. frontiersin.org This method utilized a "dilute-and-shoot" approach to minimize matrix effects, where samples were diluted 100-fold with methanol. frontiersin.org Crucially, a mix of deuterated compounds, including benzene-d6 (B120219) and pyridine-d5, was used as an internal standard to ensure quantitative accuracy. nih.govfrontiersin.org

The validation of this GC/Q-TOF method included rigorous testing for bias and precision, with results for 95% of the chemicals falling within ±20% of expected values. nih.gov The lower limits of quantitation (LLOQ) were determined to be in the range of 0.02 to 0.63 mg/ml. frontiersin.org

Table 2: GC/Q-TOF Method Validation Findings for Flavoring Agents (including trans-Cinnamaldehyde)

Validation ParameterFindingReference
Internal Standards Benzene-d6, pyridine-d5, chlorobenzene-d5, naphthalene-d8, acenaphthene-d10 nih.govfrontiersin.org
Linearity (r²) > 0.990 for all chemicals nih.gov
Bias and Precision < 20% frontiersin.org
Lower Limit of Quantitation (LLOQ) 0.02 to 0.63 mg/ml frontiersin.org
Dilution Integrity Validated for 2-, 5-, 10-, and 50-fold dilutions frontiersin.org

High-Performance Thin-Layer Chromatography (HPTLC)

A simple and precise HPTLC method has also been developed and validated for the determination of cinnamaldehyde. ajrconline.org This method used pre-coated silica (B1680970) gel 60F-254 plates as the stationary phase and a mobile phase of Toluene: Ethyl acetate: Methanol. ajrconline.org Densitometric analysis was performed at 295 nm. The method showed good linearity (r² = 0.996) in a concentration range of 200–1200 ng/spot and was validated for precision, recovery, and robustness, demonstrating its suitability for quantitative analysis. ajrconline.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Beyond chromatographic techniques, NMR spectroscopy is a powerful tool for structural confirmation and analysis of cinnamaldehyde and its deuterated forms. High-Resolution Magic Angle Spinning (HR-MAS) NMR and Pulsed-Field Gradient (PFG) NMR have been used to study the behavior of cinnamaldehyde in various matrices. nih.gov For instance, 1H NMR spectra can confirm the chemical integrity of cinnamaldehyde by identifying its characteristic proton signals, even within a complex formulation. mdpi.com The analysis of this compound would involve similar NMR techniques, likely focusing on the absence of specific proton signals and the presence of deuterium-carbon couplings to verify the position and extent of deuteration.

Mechanistic Studies and Reaction Pathway Elucidation Through Isotopic Labeling

Deuterium (B1214612) Kinetic Isotope Effects (DKIE) in Chemical Reaction Mechanisms

The Deuterium Kinetic Isotope Effect (DKIE) is a phenomenon where a chemical reaction proceeds at a different rate when a hydrogen atom at a bond-breaking site is replaced with a deuterium atom. libretexts.org This effect is a cornerstone in the study of reaction mechanisms, offering profound insights into the rate-determining steps and the nature of transition states. libretexts.orgprinceton.edu

The magnitude of the DKIE can reveal whether a carbon-hydrogen bond is broken in the rate-limiting step of a reaction. nih.gov A significant primary DKIE, typically with a kH/kD ratio greater than 1, indicates that the C-H bond is indeed being cleaved during this crucial step. libretexts.orgprinceton.edu For instance, in elimination reactions, a substantial DKIE provides strong evidence for a mechanism where the C-H bond is broken concurrently with the departure of the leaving group. libretexts.org

The value of the DKIE can also offer information about the symmetry of the transition state. The largest effects are often observed in reactions with a symmetrical transition state where the hydrogen is equally shared between the donor and acceptor atoms. princeton.edu Conversely, smaller DKIE values may suggest an "early" or "late" transition state, where the bond to hydrogen is either minimally or almost completely broken.

Secondary kinetic isotope effects, where the deuterium substitution is at a position not directly involved in bond breaking, can also provide valuable information about changes in hybridization and steric environment at the transition state. princeton.edu

The use of deuterated analogs extends to understanding the role of the solvent and catalysts in a reaction. Replacing a protic solvent like methanol (B129727) (CH3OH) with its deuterated counterpart (CD3OD) can lead to a kinetic solvent isotope effect (KSIE). libretexts.orgbeilstein-journals.org This effect can reveal whether the solvent is directly involved in the rate-determining step, for example, by acting as a proton donor or acceptor. libretexts.orgrsc.org Studies have shown that changing the solvent can significantly alter reaction rates and even the reaction pathway itself. For example, in certain organocatalytic reactions, the presence of water can influence the formation and stability of key intermediates like iminium ions and enamines. acs.org

In catalytic reactions, deuterated substrates can help to elucidate the mechanism of catalyst action. For example, in the hydrogenation of cinnamaldehyde (B126680), studies using different ruthenium catalysts have shown that the nature of the catalyst and the reaction medium can influence the reaction rate and product selectivity. mdpi.com By observing the kinetic behavior of trans-cinnamaldehyde-d5 compared to its non-deuterated form, researchers can gain insights into how the catalyst interacts with the substrate at a molecular level.

A study on the [4+2] cycloaddition of E-cinnamaldehydes highlighted the importance of both a supramolecular host and a co-catalyst for the reaction to proceed, implying that the encapsulation of substrates is a necessary step. nih.gov The investigation also revealed a negative reaction order with respect to the cinnamaldehyde substrate, suggesting a complex interplay of factors governing the reaction rate. nih.gov

Table 1: Influence of Catalysts and Solvents on Reaction Outcomes

Reaction TypeCatalyst/Solvent SystemKey Finding
CycloadditionSupramolecular host and L-prolineBoth are required for the reaction, indicating encapsulation is necessary. nih.gov
Hydrogenation[RuHCl(CO)(mtppms-Na)3] vs. [RuH(H2O)(CO)(mtppms-Na)3]+The active catalytic species depends on the substrate (phenylacetylene vs. cinnamaldehyde). mdpi.com
Michael AdditionBiotinylated secondary amine in DCM vs. WaterWater as a solvent raises energy barriers for C-C bond formation, lowering yield and enantioselectivity. acs.org

Isotopic Tracer Applications in Biochemical Pathways and Degradation Studies

Isotopically labeled compounds like this compound are invaluable for tracing the metabolic fate of molecules in biological and environmental systems. The deuterium label acts as a "heavy" tag that can be followed using analytical techniques such as mass spectrometry, allowing for the unambiguous identification of metabolites and degradation products. medchemexpress.com

In vitro studies using cell cultures or isolated enzymes, as well as in vivo studies in model organisms, benefit greatly from the use of deuterated substrates. By administering this compound and analyzing the resulting metabolites, researchers can map out the biochemical pathways involved in its transformation. For example, studies have shown that trans-cinnamaldehyde can be metabolized to compounds such as cinnamyl alcohol and cinnamic acid. nih.govinchem.org The use of a deuterated tracer would confirm these transformations and could help identify previously unknown metabolites.

Research on the effects of dietary trans-cinnamaldehyde in organisms like the Pacific white shrimp has shown that it can improve growth performance and enhance the activity of digestive enzymes. researchgate.net Isotopic tracing could further elucidate the specific metabolic pathways through which cinnamaldehyde exerts these effects.

The biosynthesis of trans-cinnamaldehyde involves a series of enzymatic steps, starting from phenylalanine. wikipedia.orgnih.gov Key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), 4-coumarate-CoA ligase (4CL), and cinnamoyl-CoA reductase (CCR). nih.gov Deuterium-labeled precursors could be used to probe the stereochemistry and kinetic parameters of these enzymatic reactions.

Furthermore, trans-cinnamaldehyde and its derivatives have been shown to inhibit the activity of certain enzymes, such as tyrosinase. researchgate.net Kinetic studies with deuterated inhibitors can provide insights into the binding interactions and the mechanism of inhibition. For instance, determining the inhibition constants (KI and KIS) for a deuterated inhibitor compared to its non-deuterated counterpart can reveal details about the enzyme-inhibitor complex. researchgate.net Similarly, studies on the inhibition of α-amylase by trans-cinnamaldehyde have identified it as a potent inhibitor, suggesting its potential for managing hyperglycemia. niscpr.res.in

Understanding the environmental fate of compounds is crucial for assessing their potential impact. Studies on the degradation of trans-cinnamaldehyde in water and soil have shown that it can be broken down into various products. nih.govresearchgate.netnih.gov For instance, in water, cinnamyl alcohol and cinnamic acid have been identified as transformation products. researchgate.net In soil, hydroxycinnamic acid is a possible metabolite. nih.gov

The use of this compound in controlled degradation studies would allow for a more definitive identification of its degradation products and a clearer understanding of the pathways involved. This is particularly important for distinguishing between biotic and abiotic degradation processes. While general information on the environmental persistence and degradation of related compounds exists, specific data for this compound is limited. pops.intsantos.comlgcstandards.comcanada.ca

Table 2: Identified Metabolites and Degradation Products of trans-Cinnamaldehyde

SystemIdentified Products
Cucumber (Laboratory)Benzyl alcohol, Cinnamyl alcohol, Cinnamic acid, p-Tolylacetic acid, 4-Hydroxycinnamic acid nih.gov
Water (Sunlight/Darkness)Cinnamyl alcohol, Cinnamic acid researchgate.net
SoilHydroxycinnamic acid and four other metabolites nih.gov
Rats (Oral Administration)Primarily excreted in urine within 24 hours inchem.org

Isotopic Effects on Molecular Stability and Reactivity Profiles of this compound

The substitution of hydrogen atoms with their heavier isotope, deuterium, in organic molecules can lead to significant alterations in their chemical and physical properties. This phenomenon, known as the kinetic isotope effect (KIE), provides a powerful tool for elucidating reaction mechanisms. wikipedia.orglibretexts.org In the case of trans-cinnamaldehyde, the introduction of five deuterium atoms onto the phenyl ring to form this compound offers a unique probe into its molecular stability and reactivity.

Deuterium substitution is known to influence molecular stability primarily through its effect on vibrational frequencies. The greater mass of deuterium compared to protium (B1232500) (the common hydrogen isotope) results in lower vibrational frequencies for C-D bonds compared to C-H bonds. ajchem-a.com This leads to a lower zero-point vibrational energy for the deuterated molecule, making the C-D bond stronger and more stable than the C-H bond. libretexts.orgajchem-a.com Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond, a phenomenon referred to as a primary kinetic isotope effect. dalalinstitute.com

Detailed Research Findings

Research into the isotopic effects of deuterated cinnamaldehyde derivatives has provided valuable insights into various chemical transformations. For instance, studies on the oxidation of trans-cinnamate ion, a closely related compound, revealed inverse secondary deuterium isotope effects. cdnsciencepub.com This suggests a change in hybridization from sp2 in the reactant to sp3 in the transition state. cdnsciencepub.com Such secondary isotope effects, where the isotopic substitution is on an atom not directly involved in bond breaking, can still provide crucial information about the transition state structure. wikipedia.org

In the context of enzymatic reactions, the kinetic solvent isotope effect (KSIE) has been employed to investigate the oxidation of cinnamaldehyde. One study demonstrated that the oxidation of cinnamaldehyde by myxobacterial CYP260B1 in a deuterated solvent system exhibited an inverse KSIE of approximately 0.9. umich.eduumich.edu This finding suggests that the reaction rate is slightly higher in the deuterated solvent. Further investigations with mutants of the enzyme also showed inverse KSIE values, indicating that the oxidation likely proceeds through a nucleophilic attack of a ferric peroxoanion intermediate. umich.eduumich.edu

The table below summarizes the kinetic isotope effects observed in reactions involving cinnamaldehyde and related compounds.

ReactionIsotope PositionType of Isotope EffectObserved kH/kDReference
Oxidation of trans-cinnamate ionα-deuteriumInverse Secondary< 1 cdnsciencepub.com
Oxidation of trans-cinnamate ionβ-deuteriumInverse Secondary< 1 cdnsciencepub.com
Oxidation of cinnamaldehyde by CYP260B1Solvent (D2O)Inverse KSIE~ 0.9 umich.eduumich.edu
Oxidation by T224A mutant CYP260B1Solvent (D2O)Inverse KSIE0.6 umich.edu
Oxidation by T232A mutant CYP260B1Solvent (D2O)Inverse KSIE0.9 umich.edu

Interactive Data Table

ReactantCatalyst/SolventIsotope PositionkH/kDInterpretation
trans-Cinnamate ionPermanganateα-carbon< 1Change in hybridization from sp2 to sp3 in transition state.
trans-Cinnamate ionPermanganateβ-carbon< 1Change in hybridization from sp2 to sp3 in transition state.
CinnamaldehydeCYP260B1 in D2OSolvent~ 0.9Reaction rate slightly enhanced in deuterated solvent.
CinnamaldehydeT224A mutant CYP260B1 in D2OSolvent0.6Significant rate enhancement in deuterated solvent.
CinnamaldehydeT232A mutant CYP260B1 in D2OSolvent0.9Minor rate enhancement in deuterated solvent.

These findings collectively highlight the utility of isotopic labeling in dissecting complex reaction pathways. The altered stability of the C-D bond in this compound compared to the C-H bond in its non-deuterated counterpart directly influences the kinetics of reactions where this bond is either broken or its vibrational modes are altered in the transition state. The study of such isotopic effects continues to be a cornerstone in the field of physical organic chemistry, providing indispensable data for the validation of proposed reaction mechanisms.

Computational Chemistry and Theoretical Modeling of Trans Cinnamaldehyde D5

Density Functional Theory (DFT) Studies on Molecular Structure, Conformation, and Energetics

Density Functional Theory (DFT) is a cornerstone of quantum-chemical calculations, offering a balance between accuracy and computational cost for studying molecular systems. For trans-cinnamaldehyde and its deuterated analogue, DFT is used to determine key structural and energetic properties.

The fundamental structure of trans-cinnamaldehyde consists of a phenyl ring attached to an unsaturated aldehyde. Due to the conjugation of the π-electron system, the molecule is largely planar. mpg.de Computational studies on the parent compound have identified two primary conformers: s-trans-trans-cinnamaldehyde and s-cis-trans-cinnamaldehyde. The s-trans conformer is calculated to be the most abundant and lower in energy by approximately 9 kJ/mol compared to the s-cis conformer. mpg.de This stability is attributed to reduced steric repulsion. mpg.de These conformational properties are expected to be preserved in the d5-labeled variant.

DFT calculations, using methods like B3LYP or M06-2X with basis sets such as 6-311++G(2d,2p), are employed to optimize the geometry and predict rotational constants. mpg.de While the bond lengths and angles of the core carbon skeleton in trans-Cinnamaldehyde-d5 would be nearly identical to the non-deuterated form, the substitution of hydrogen with deuterium (B1214612) on the phenyl ring increases the mass, which directly impacts the molecule's moments of inertia and, consequently, its calculated rotational constants.

Energetic properties such as the HOMO-LUMO energy gap, which relates to chemical reactivity and electronic transitions, can also be calculated. Studies on the parent compound in various solvents have shown that properties like the energy gap, hardness, and chemical potential are influenced by the solvent environment. semnan.ac.ir Similar calculations for this compound would allow for a precise understanding of its electronic behavior.

Calculated Properties for this compound
PropertyValueSource
Molecular FormulaC₉H₃D₅OPubChem nih.gov
Exact Mass137.088898604 DaPubChem nih.gov
Molecular Weight137.19 g/molPubChem nih.gov
IUPAC Name(E)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enalPubChem nih.gov
Topological Polar Surface Area17.1 ŲPubChem nih.gov

Molecular Dynamics Simulations for Conformational Preferences and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules over time and understanding their interactions with their environment, such as solvent molecules or biological macromolecules. mdpi.com MD simulations have been employed to study the binding of the parent trans-cinnamaldehyde molecule to protein active sites, revealing details about hydrogen bonding and hydrophobic interactions. researchgate.netjppres.com

For this compound, MD simulations could be used to investigate how deuteration affects its dynamic behavior and non-covalent interactions. The simulation would model the molecule's movement by solving Newton's equations of motion, using a force field to describe the interatomic forces. While the electronic changes from deuteration are minimal, the increased mass of the phenyl ring can subtly alter the vibrational dynamics and the frequencies of conformational changes. Such simulations could provide insights into how this compound interacts with solvents or biological receptors differently than its non-deuterated counterpart, which can be crucial in fields like drug design and materials science. mdpi.com

Quantum-Chemical Calculations of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum-chemical calculations are essential for predicting and interpreting spectroscopic data. The substitution of hydrogen with deuterium in this compound leads to predictable changes in its NMR and IR spectra, which can be accurately modeled.

NMR Spectroscopy: Calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts. scielo.org.mx For this compound, ¹H NMR calculations would predict the disappearance of signals corresponding to the phenyl protons and the appearance of deuterium signals in ²H NMR. While the electronic environment is largely unchanged, subtle shifts might occur, which can be computationally verified. DFT studies on the parent compound have calculated the chemical shifts in different solvents, showing good correlation with experimental data. scielo.org.mx

IR Spectroscopy: The most significant effect of deuteration is observed in the vibrational (IR) spectrum. The vibrational frequency of a bond is dependent on the masses of the connected atoms. The C-D stretching and bending vibrations occur at lower frequencies than the corresponding C-H vibrations. DFT calculations can simulate the IR spectrum by computing the vibrational frequencies and their intensities. These calculations would show a clear shift to lower wavenumbers for vibrational modes involving the deuterated phenyl ring, providing a theoretical basis for identifying the labeled compound experimentally.

UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption are primarily associated with the π-conjugated system of the molecule. Since isotopic substitution does not significantly alter the electronic structure or the energies of the molecular orbitals (like the HOMO and LUMO), the UV-Vis spectrum of this compound is predicted to be nearly identical to that of trans-cinnamaldehyde.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. dtic.mil These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

Several 3D-QSAR studies have been conducted on analogues of cinnamaldehyde (B126680) to explore their potential as enzyme inhibitors. nih.govresearchgate.netkoreascience.kr These studies use methods like Comparative Molecular Field Analysis (CoMFA) to correlate steric and electrostatic fields of the molecules with their activity. nih.govresearchgate.net

While no specific QSAR models developed for or including this compound are documented in the surveyed literature, its molecular descriptors could be readily calculated. The deuteration would primarily affect mass-dependent descriptors. If this compound were included in a QSAR study, its properties would be compared against the model's predictions to see if it fits the established structure-activity relationship or behaves as an outlier, potentially providing deeper insight into the mechanism of action.

QSAR Descriptors Mentioned in Cinnamaldehyde Analogue Studies
Descriptor TypeExampleRelevance
Quantum-ChemicalESP minimum net atomic charge for an H atomDescribes electrostatic potential and charge distribution. researchgate.net
Quantum-ChemicalESP-RPCS Relative positive charged SARelates to the solvent-accessible surface area and positive charge. researchgate.net
3D-QSAR FieldsSteric and Electrostatic Fields (CoMFA)Maps the 3D spatial influence of molecular shape and charge on activity. nih.govresearchgate.net

In Silico Prediction of Isotopic Effects and Reaction Trajectories

One of the most powerful applications of computational chemistry to isotopically labeled molecules is the in silico prediction of isotopic effects, particularly the Kinetic Isotope Effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.

Using DFT, the vibrational frequencies of both the reactant (this compound) and the transition state for a given reaction can be calculated. The zero-point vibrational energy (ZPVE) is lower for the heavier C-D bond compared to the C-H bond. If this bond is broken or significantly altered in the rate-determining step of a reaction, the difference in activation energy between the deuterated and non-deuterated species will lead to a change in the reaction rate.

Computational models can predict the magnitude of this KIE, offering profound insight into reaction mechanisms without the need for initial experiments. By mapping the potential energy surface, these theoretical calculations can predict reaction trajectories, identify transition states, and determine whether a specific C-H bond on the phenyl ring is involved in the mechanism of a metabolic or chemical transformation. This makes in silico prediction an invaluable tool for studying the reactivity of this compound.

Advanced Research Applications and Future Directions for Trans Cinnamaldehyde D5

Role as a Labeled Internal Standard in Traceability and Quantification in Research

Deuterium-labeled compounds, such as trans-cinnamaldehyde-d5, serve as ideal internal standards in analytical chemistry, particularly in mass spectrometry-based methods. ucsb.edu Their chemical and physical properties are nearly identical to their non-deuterated counterparts, meaning they behave similarly during sample preparation, chromatography, and ionization. However, their increased mass allows them to be distinguished from the analyte of interest by the mass spectrometer. This is crucial for accurate quantification, as any sample loss or variation in instrument response will affect both the analyte and the internal standard equally, allowing for reliable correction.

In the context of traceability, this compound is invaluable for verifying the origin and purity of cinnamaldehyde (B126680). For instance, in food analysis, it can be used to accurately quantify the amount of natural trans-cinnamaldehyde in cinnamon samples and to detect the presence of synthetic versions added as adulterants. acs.org The use of a labeled internal standard ensures that the measurements are precise and accurate, which is essential for regulatory compliance and consumer protection.

Research Findings:

Pharmacokinetic Studies: In drug metabolism studies, deuterated compounds are used to track the absorption, distribution, metabolism, and excretion (ADME) of a drug. benthamdirect.com By using this compound, researchers can precisely quantify the levels of the compound and its metabolites in biological matrices like blood, urine, and tissues.

Food and Flavor Analysis: The authenticity of cinnamon and its essential oils is a significant concern due to adulteration with synthetic cinnamaldehyde. Isotope ratio mass spectrometry (IRMS) is a powerful technique for this purpose. researchgate.net While IRMS measures the natural abundance of isotopes, the use of a labeled internal standard like this compound in conjunction with techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) provides a robust method for quantification, complementing the authenticity data from IRMS. acs.org

Environmental Analysis: Labeled standards are also employed in environmental studies to quantify the presence of specific pollutants. If cinnamaldehyde were a compound of environmental concern, this compound would be the standard of choice for its accurate measurement in soil, water, or air samples.

Application in Authentication and Adulteration Research of Natural Products

The high economic value of natural products like cinnamon makes them a prime target for adulteration. mdpi.comnih.gov Synthetic trans-cinnamaldehyde, which is significantly cheaper to produce, is often used to adulterate natural cinnamon oil. This compound plays a critical role in developing and validating analytical methods to detect such fraud.

By serving as an internal standard, it allows for the precise quantification of trans-cinnamaldehyde in a sample. This quantitative data can then be compared with the known concentration ranges for authentic cinnamon of different varieties and geographical origins. researchgate.net Furthermore, the isotopic signature of the trans-cinnamaldehyde in a sample, as determined by IRMS, can reveal its origin (natural or synthetic). researchgate.netresearchgate.net Adulteration with synthetic cinnamaldehyde, which has a different isotopic profile, can be readily detected. acs.org

Research Findings:

A study on the authentication of cinnamon oil demonstrated the use of site-specific natural isotope fractionation measured by nuclear magnetic resonance (SNIF-NMR) in conjunction with IRMS to differentiate between natural and synthetic cinnamaldehyde. acs.org While this study focused on the natural isotopic ratios, the use of a deuterated internal standard like this compound would be essential for the quantitative aspect of such an analysis in a routine quality control setting.

Analytical TechniqueApplication in AuthenticationRole of this compound
GC-MS/LC-MSQuantification of cinnamaldehyde contentInternal standard for accurate quantification
IRMSDetermination of isotopic ratios (¹³C/¹²C, ²H/¹H) to identify originNot directly used, but complements quantitative data
SNIF-NMRSite-specific isotope analysis for origin verificationPotential as an internal standard for quantitative NMR (qNMR)

Development of Novel Synthetic Routes and Catalytic Systems Utilizing Deuterated Reagents

The synthesis of deuterated compounds like this compound is an active area of research, driven by the increasing demand for these molecules in various scientific fields. nih.govresearchgate.net Recent advancements have focused on developing more efficient, selective, and environmentally friendly methods for deuterium (B1214612) incorporation.

Traditionally, the synthesis of deuterated aldehydes involved multi-step processes with often expensive reagents. nih.gov However, modern research is exploring direct C-H to C-D exchange reactions catalyzed by transition metals or organocatalysts. nih.govnih.govrsc.org These methods offer more straightforward routes to deuterated aldehydes.

Key Synthetic Strategies:

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as powerful organocatalysts for the deuteration of aldehydes. benthamdirect.comnih.gov They can facilitate hydrogen-deuterium exchange at the formyl group of aldehydes using D₂O as an inexpensive and safe deuterium source. This method has been successfully applied to a range of aldehydes, including cinnamaldehyde derivatives. nih.gov

Photoredox Catalysis: This approach utilizes light to drive the deuteration reaction. nih.govrsc.org In combination with an organocatalyst, photoredox catalysis can achieve formyl-selective deuterium labeling of aldehydes with high efficiency and broad substrate scope. rsc.org

Biocatalysis: Enzymes are also being explored for the synthesis of deuterated aldehydes. Thiamine diphosphate (B83284) (ThDP)-dependent enzymes have been shown to catalyze the hydrogen-isotope exchange reaction, offering a green and highly selective method for deuteration. acs.org

Catalytic SystemDeuterium SourceAdvantages
N-Heterocyclic Carbenes (NHCs)D₂OMild reaction conditions, inexpensive deuterium source
Photoredox CatalysisD₂OHigh efficiency, broad substrate scope, excellent selectivity
Biocatalysis (Enzymes)D₂OHigh selectivity, environmentally friendly
Transition Metal CatalysisD₂High deuterium incorporation, but can be expensive

Contribution to Fundamental Understanding of Conjugated Aldehyde Chemistry and Isotope Effects

The study of isotope effects provides deep insights into reaction mechanisms. wikipedia.orgicm.edu.pl A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org By studying the KIE of reactions involving trans-cinnamaldehyde and its deuterated isotopologues like this compound, chemists can elucidate the transition state structure and the rate-determining step of a reaction.

For a conjugated aldehyde like trans-cinnamaldehyde, deuteration at different positions (e.g., the aldehyde proton, the vinyl protons, or the aromatic ring) can provide specific information about the reaction mechanism. For example, a primary KIE would be observed if the C-D bond at the aldehyde position is broken in the rate-determining step. youtube.com A secondary KIE might be observed if deuteration is at a position not directly involved in bond breaking but where the hybridization changes during the reaction. psgcas.ac.in

Research Applications:

Mechanistic Studies of Aldol and Related Reactions: The reactions of conjugated aldehydes are fundamental in organic chemistry. Studying the KIE of these reactions with this compound can help to distinguish between different proposed mechanisms.

Understanding Enzyme Catalysis: Many enzymes catalyze reactions involving aldehydes. Using deuterated substrates like this compound can help to probe the mechanism of these enzymes.

Investigating Protein Haptenation: Trans-cinnamaldehyde is known to react with proteins. A study used this compound to investigate the haptenation of human serum albumin, providing insights into the specific amino acid residues that react with the aldehyde. oup.com

Prospective Avenues in Advanced Analytical Methodologies and Isotopic Tracer Development

The future applications of this compound and other deuterated compounds are expanding with the development of more sensitive analytical instrumentation and novel isotopic labeling strategies. iaea.orgiaea.orgfrontiersin.orgacs.orgsolubilityofthings.com

Future Research Directions:

Multi-Isotope Labeling: The synthesis of trans-cinnamaldehyde with multiple different stable isotopes (e.g., ¹³C and ²H) could provide even more detailed information in tracer studies.

Advanced Mass Spectrometry Imaging: Techniques like matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging could be used with this compound to visualize its distribution within tissues or even single cells, providing valuable information for pharmacology and toxicology.

In-situ Isotope Analysis: The development of portable and rapid isotope analysis techniques would allow for on-site authentication of natural products, reducing the time and cost associated with laboratory-based testing.

Computational Chemistry: Combining experimental KIE data with high-level computational modeling will continue to provide a deeper and more quantitative understanding of reaction mechanisms involving conjugated aldehydes. harvard.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.